N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is a complex organic compound notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a unique molecular structure that incorporates a cyclohexylamino group, a carbonyl group, and a propanamide group attached to a 2-methylphenyl ring. The presence of these functional groups suggests diverse reactivity and interaction capabilities, making it an interesting subject for research and application development.
The compound can typically be synthesized from readily available starting materials through multi-step reactions. Its synthesis and properties have been documented in various chemical databases and publications, providing insights into its potential applications and characteristics .
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide can be classified as an amide due to the presence of the amide functional group (-C(=O)NH-). It also falls under the category of organic compounds containing aromatic systems due to the 2-methylphenyl component.
The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide typically involves several key steps:
The molecular formula of N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is . The structure can be represented using various notations:
InChI=1S/C15H22N2O/c1-11-5-3-4-6-12(11)19-14(21)8-10-18-15(17)9-7-13(16)20/h3-7,9H,8,10H2,1-2H3,(H,19,21)(H2,16,17)
CC1=CC=CC=C1NC(=O)CCNC2=NC=CC(=N2)NC
The compound's molecular weight is approximately 262.35 g/mol. The complexity rating indicates that it has multiple functional groups contributing to its reactivity and interaction potential.
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide can participate in several types of chemical reactions:
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is expected to exhibit moderate solubility in polar solvents due to its amide functionality. Its melting point and boiling point have not been explicitly detailed in available literature but can be inferred based on similar compounds.
The chemical properties include stability under standard laboratory conditions but may vary with exposure to light, heat, or moisture. The compound's reactivity is influenced by its functional groups, particularly the amide and carbonyl groups.
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide has several potential applications:
This compound's unique structure and properties make it a valuable candidate for further research across multiple scientific disciplines.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: